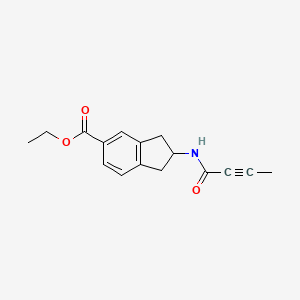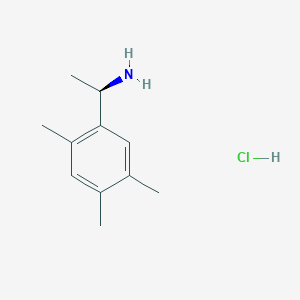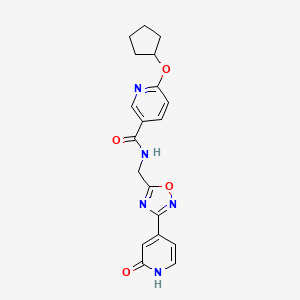
N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide, commonly known as MMS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase (CA) enzymes, which play a crucial role in various physiological processes. The compound has been extensively studied for its potential applications in the treatment of several diseases, including glaucoma, epilepsy, and cancer.
Wirkmechanismus
MMS inhibits N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes by binding to the active site of the enzyme and blocking the access of the substrate to the catalytic site. This leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This effect has been exploited to study the role of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes in diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
MMS has been shown to have a significant impact on various physiological processes, including acid-base balance, respiration, and metabolism. The compound has been shown to inhibit the production of bicarbonate ions, leading to a decrease in the pH of the body fluids. This effect has been exploited to study the role of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes in diseases such as glaucoma, epilepsy, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
MMS has several advantages as a tool for scientific research. It is a potent inhibitor of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes and can be used to investigate the role of these enzymes in various physiological processes. The compound is also relatively easy to synthesize and can be obtained in high purity and yield. However, MMS has some limitations as a research tool. It is highly reactive and can react with other compounds in the body, leading to the formation of unwanted byproducts. Additionally, the compound can be toxic at high concentrations, and caution should be taken when handling and using it in experiments.
Zukünftige Richtungen
MMS has several potential applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer. Future research could focus on developing new derivatives of MMS that have improved selectivity and efficacy in inhibiting N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes. Additionally, the compound could be used in combination with other drugs to enhance their efficacy in treating diseases. Finally, future research could investigate the potential of MMS as a diagnostic tool for diseases that involve N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes, such as glaucoma and epilepsy.
Conclusion:
In conclusion, N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide, or MMS, is a potent inhibitor of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes that has been widely used in scientific research. The compound has several potential applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer. Future research could focus on developing new derivatives of MMS that have improved selectivity and efficacy in inhibiting N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes, as well as investigating the potential of MMS as a diagnostic tool for diseases that involve N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes.
Synthesemethoden
The synthesis of MMS involves the reaction between 5-methyl-3-isoxazolecarboxylic acid and morpholine-4-sulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out under anhydrous conditions and can yield MMS in high purity and yield.
Wissenschaftliche Forschungsanwendungen
MMS has been widely used in scientific research as a tool to investigate the role of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes in various physiological processes. The compound has been shown to inhibit N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes in a dose-dependent manner, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This effect has been exploited to study the role of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes in diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-7-6-8(9-15-7)10-16(12,13)11-2-4-14-5-3-11/h6H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCXVCZBDIHOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2856130.png)


![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2856135.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfanylpropanamide](/img/structure/B2856137.png)
![7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2856138.png)
![2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2856141.png)
![6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2856142.png)


![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B2856146.png)
![4-ethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2856148.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2856149.png)